

TAK-901 azacarboline kinase hinge-binder chemotype

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Compound Focus: Tak-901

CAS No.: 934541-31-8

Cat. No.: S548714

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Molecular Profile and Mechanism of Action

TAK-901 is a small molecule with the chemical formula $C_{28}H_{32}N_4O_3S$ and a molecular weight of 504.64 g/mol [1]. Its core structure is based on an **azacarboline** scaffold, which functions as the kinase hinge-binder [2].

The compound is a **tight-binding, time-dependent inhibitor** that shows slow dissociation from its target, particularly from the Aurora B-INCENP complex, with a dissociation half-life of 920 minutes and an affinity constant of 0.02 nM [1].

Primary Kinase Inhibition Profile [1] [3] [4]

Target	IC ₅₀ (nM)	Cellular Activity
Aurora B	15 - 17	Potent (Primary Target)
Aurora A	21	Potent
FLT3	Information Missing	Potent in cells
FGFR2	Information Missing	Potent in cells

Target	IC ₅₀ (nM)	Cellular Activity
c-Src	1.3 nM (Biochem.)	20-fold weaker in cells
JAK3	1.2 nM (Biochem.)	Submicromolar in pathway
CLK2	<2.0 nM (Biochem.)	Information Missing

The primary cellular effect of **TAK-901** is the suppression of Aurora B activity, measured by the inhibition of histone H3 phosphorylation (EC₅₀ of 0.16 μ M in PC3 cells) [3]. This disruption leads to failed cytokinesis and the induction of polyploidy, ultimately inhibiting cell proliferation in a broad range of human cancer cell lines with IC₅₀ values typically between 40 and 500 nM [1] [2].

Key Experimental Findings and Protocols

The biological characterization of **TAK-901** involved a suite of standardized assays to establish its potency and mechanism of action.

In Vitro Biochemical and Cellular Assays

1. Kinase Activity Assays

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) against Aurora A and B kinases [3].
- **Protocol:**
 - **Enzyme Systems:** Aurora A/TPX2 (2 nM) and Aurora B/INCENP (0.8 nM) complexes.
 - **Reaction Conditions:** Aurora A is assayed with 100 nM FL-Kemptide peptide and 1 mM ATP. Aurora B is assayed with 100 nM fluorescently-labeled PKAtide and 10 μ M ATP.
 - **Detection Method:** The reaction product is quantified using IMAP detection reagents.
 - **Key Finding:** The slow dissociation rate of **TAK-901** from Aurora B is measured by pre-incubating the enzyme and inhibitor for 1 hour before initiating the reaction with a high concentration of ATP (150 μ M) [3].

2. Cell Proliferation Assays

- **Objective:** To evaluate the anti-proliferative effects of **TAK-901** across various human cancer cell lines [1] [3].
- **Protocol:**
 - **Cell Lines:** A panel of cancer cell lines (e.g., A2780, PC3, HL60) and immortalized fibroblasts (IMR-90).
 - **Procedure:** Cells are plated in 96-well plates and incubated with serial dilutions of **TAK-901** for 72 hours.
 - **Viability Readout:** Proliferation is measured by ELISA analysis of BrdUrd incorporation into DNA. Alternatively, metabolic activity can be assessed using the MTS assay for confluent, non-dividing cells [3].
 - **Key Finding:** **TAK-901** inhibits proliferation in a wide range of cancer cell lines. Its activity can be attenuated by the P-glycoprotein (PgP) drug efflux pump [3].

In Vivo Efficacy and Pharmacokinetic Studies

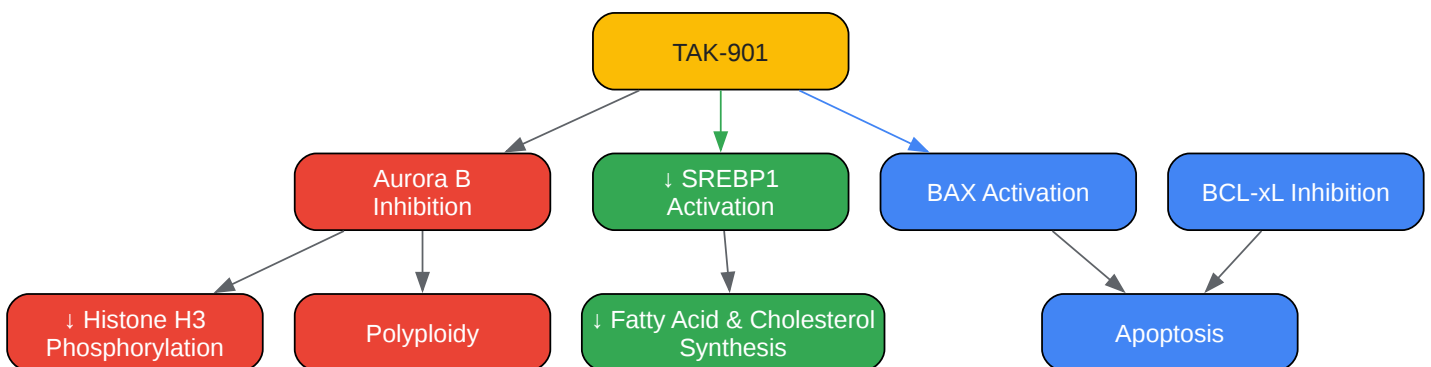
1. Xenograft Model Studies

- **Objective:** To assess the antitumor efficacy of **TAK-901** in vivo [1] [2] [3].
- **Protocol:**
 - **Models:** Rodent xenograft models using human tumor cells (e.g., ovarian cancer A2780, leukemia MV4-11).
 - **Dosing:** Animals receive **TAK-901** intravenously, typically on an intermittent schedule (e.g., twice daily for 2 consecutive days per week).
 - **Endpoint Monitoring:** Tumor volume is tracked over time. For biomarker analysis, plasma and tumor tissues are collected at various time points post-dose to measure drug levels and pharmacodynamic effects like histone H3 phosphorylation [1].
 - **Key Finding:** **TAK-901** exhibits potent activity against multiple human solid tumor and leukemia models, achieving complete regression in the A2780 ovarian cancer model. Its efficacy correlates with the retention of the drug in tumor tissue and the suppression of the histone H3 phosphorylation biomarker [2].

Research Applications and Emerging Insights

TAK-901 has been utilized as a tool compound to explore Aurora kinase biology and therapeutic strategies beyond its primary anticancer activity.

- **Synergistic Lethality with BCL-xL Inhibition:** A synthetic lethal siRNA screen identified that depletion or chemical inhibition of BCL-xL synergizes with **TAK-901**. The mechanism involves **TAK-901** inducing the activation of the pro-apoptotic protein BAX. This finding suggests a potential combination therapy strategy using Aurora B and BCL-xL inhibitors [5].
- **Efficacy in Glioblastoma and Metabolic Reprogramming:** A 2022 study demonstrated that **TAK-901** reduces cell viability, self-renewal, and invasion in glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs). RNA-seq analysis revealed that **TAK-901** downregulates **fatty acid metabolism and cholesterol homeostasis** pathways by suppressing the expression and activation of the master lipid regulator **SREBP1**. Overexpression of SREBP1 alleviated **TAK-901**'s effects, indicating that its anti-GBM activity is mediated, at least in part, by suppressing SREBP1-driven lipid metabolism [6].



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TAK-901 inhibits Aurora B and SREBP1, and synergizes with BCL-xL inhibition to induce apoptosis.

Clinical Trial Status

TAK-901 advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics. The available information indicates that these trials have been completed.

- **NCT00807677:** A Phase I study in patients with various hematologic malignancies (leukemias, lymphomas, multiple myeloma) [1].
- **NCT00935844:** A Phase I study in patients with advanced solid tumors or lymphoma [1].

No results from these trials are provided in the search results, and the drug remains an investigational compound that has not received FDA approval.

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References

1. TAK-901 | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]
2. Biological characterization of TAK-901, an investigational ... [pubmed.ncbi.nlm.nih.gov]
3. TAK-901 | Aurora Kinase Inhibitor [medchemexpress.com]
4. TAK-901 – Aurora Kinase Inhibitor [apexbt.com]
5. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL ... [pubmed.ncbi.nlm.nih.gov]
6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

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